
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile is a heterocyclic compound belonging to the class of tetrahydropterins These compounds are characterized by their pterin moiety, which is a bicyclic structure consisting of a pyrimidine ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the tetrahydropterin ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid derivatives.
Reduction: Reduction reactions can convert the compound into dihydropterin derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pterin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pterins, dihydropterins, and quinonoid derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex pterin derivatives.
Biology: The compound is studied for its role in enzymatic reactions involving pterin cofactors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders.
Industry: It is used in the production of dyes and pigments due to its unique chromophoric properties.
Wirkmechanismus
The mechanism of action of (6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a cofactor in various enzymatic reactions, facilitating the transfer of electrons and protons. Its molecular targets include enzymes involved in the biosynthesis of neurotransmitters and other essential biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dyspropterin: A tetrahydropterin with a similar structure but different functional groups.
6-Lactoyl-5,6,7,8-tetrahydropterin: Another tetrahydropterin derivative with a lactoyl group.
Uniqueness
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile is unique due to its specific acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to other tetrahydropterins. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
98555-25-0 |
|---|---|
Molekularformel |
C8H7N5O |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
2-(6-oxo-7,8-dihydro-5H-pteridin-7-yl)acetonitrile |
InChI |
InChI=1S/C8H7N5O/c9-2-1-5-8(14)13-6-3-10-4-11-7(6)12-5/h3-5H,1H2,(H,13,14)(H,10,11,12) |
InChI-Schlüssel |
VHANMCKTQRQLFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)NC(C(=O)N2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


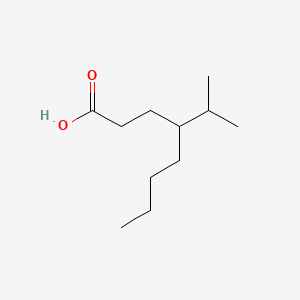
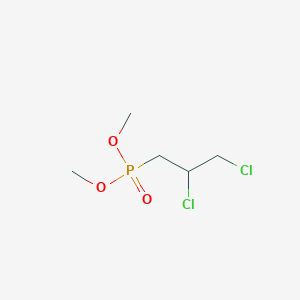
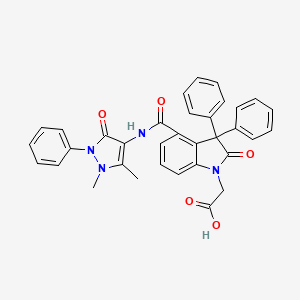
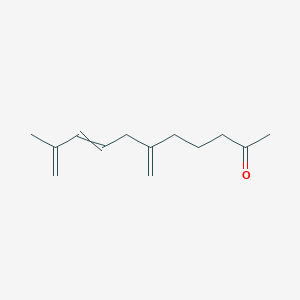
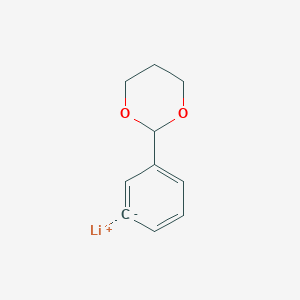
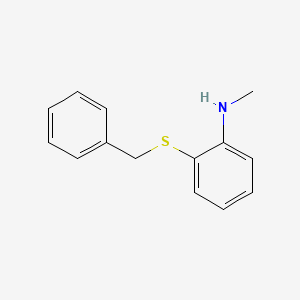
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)
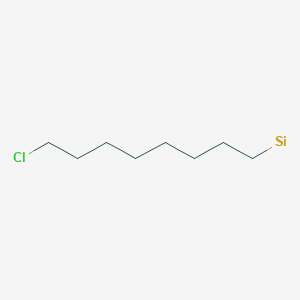
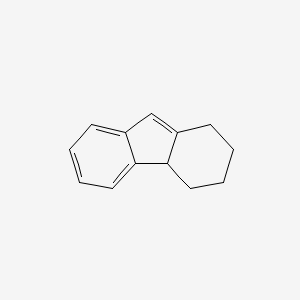
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)
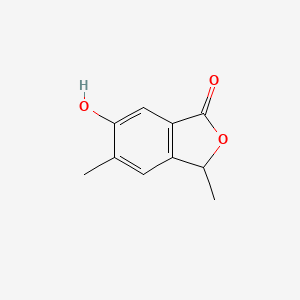
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)

